molecular formula C16H23ClN2O5S B4439750 N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide

N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide

Cat. No. B4439750
M. Wt: 390.9 g/mol
InChI Key: JAQVETJNLAERJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and is a kinase inhibitor that has been extensively studied for its therapeutic properties.

Mechanism of Action

N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide works by inhibiting the activity of specific protein kinases that are involved in cell signaling pathways. This inhibition leads to the prevention of cell proliferation and angiogenesis, which are essential processes for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide include the inhibition of cell proliferation, angiogenesis, and tumor growth. This compound has also been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide is its ability to inhibit multiple protein kinases, making it a potent therapeutic agent. However, one of the limitations of this compound is its potential toxicity, which can lead to adverse side effects in patients.

Future Directions

The future directions for the research on N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide include the development of more potent and selective kinase inhibitors. Additionally, further studies are needed to understand the mechanisms of action of this compound fully. The potential use of this compound in combination with other drugs for the treatment of cancer is also an area of future research.
Conclusion:
In conclusion, N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide is a promising therapeutic agent that has shown significant potential in the treatment of various types of cancer. Its ability to inhibit multiple protein kinases makes it a potent agent, but its potential toxicity is a limitation that needs to be addressed. Further research is needed to fully understand the mechanisms of action of this compound and to develop more potent and selective kinase inhibitors.

Scientific Research Applications

N-(tert-butyl)-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including liver, kidney, and thyroid cancer. This compound has also been investigated for its potential use in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

properties

IUPAC Name

N-tert-butyl-2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S/c1-16(2,3)18-15(20)11-24-13-5-4-12(17)10-14(13)25(21,22)19-6-8-23-9-7-19/h4-5,10H,6-9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQVETJNLAERJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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